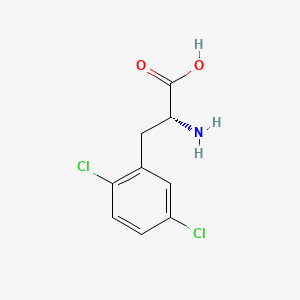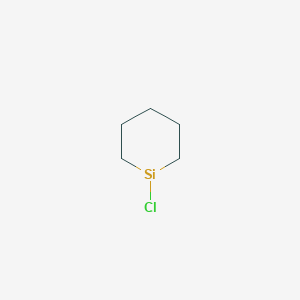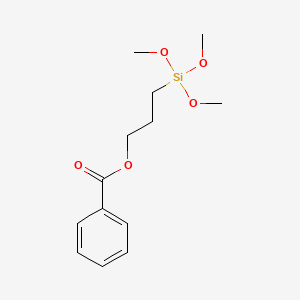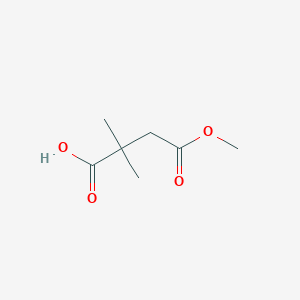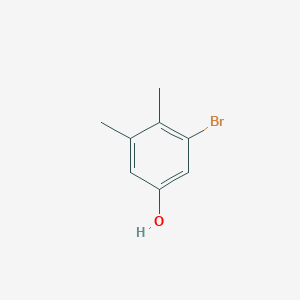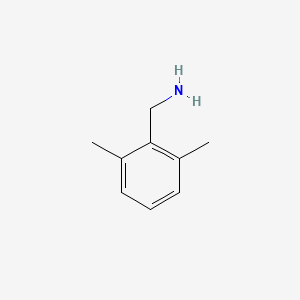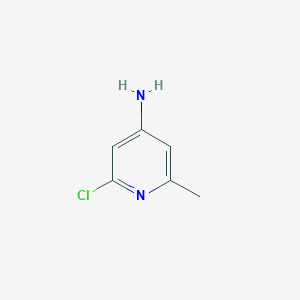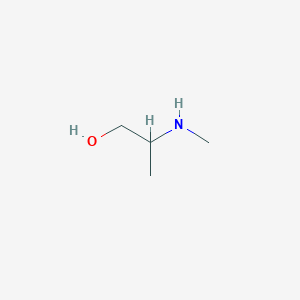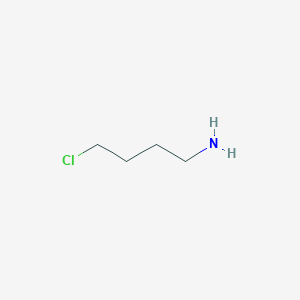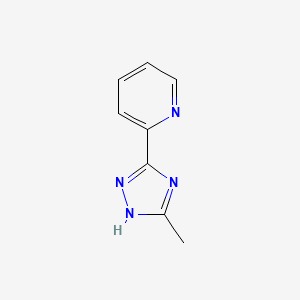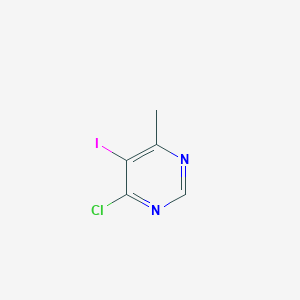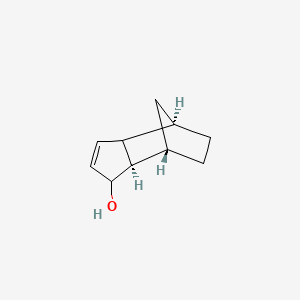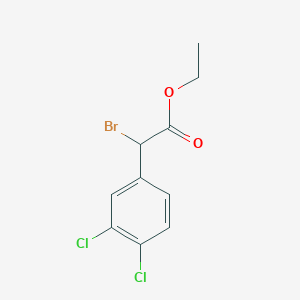
2-溴-2-(3,4-二氯苯基)乙酸乙酯
描述
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is a research chemical with the molecular formula C10H9BrCl2O2 and a molecular weight of 311.99 . It is also known as 2-bromo-2-(3,4-dichlorophenyl)acetic acid ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate includes a bromine atom and two chlorine atoms attached to the phenyl group, and an ethyl ester group . The InChI key for this compound is YFJFMJXQSOSNLE-UHFFFAOYSA-N .Chemical Reactions Analysis
As mentioned earlier, bromoacetates like Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate can participate in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical And Chemical Properties Analysis
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has a boiling point of 331.6 ℃ at 760 mmHg and a density of 1.587 g/cm^3 . Its LogP value, which indicates its solubility in water and octanol, is 3.99250 .科学研究应用
Application 1: Synthesis of Indole Derivatives
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate may be used in the synthesis of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders in the human body .
Application 2: Alkylating Reagent
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate has been used as an alkylating reagent during the asymmetric total synthesis of (+)-1-deoxylycorine and (+)-lycorine .
- Results or Outcomes: The outcomes of using Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate as an alkylating reagent in the synthesis of (+)-1-deoxylycorine and (+)-lycorine are not explicitly mentioned in the source .
Application 3: Reformatsky Reaction
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate is used in the Reformatsky reaction, a type of organic reaction used to convert α-halo esters and carbonyl compounds into β-hydroxy-esters .
- Methods of Application: In the Reformatsky reaction, the compound reacts with zinc to form a zinc enolate. The resulting BrZnCH2CO2CH2CH3 condenses with carbonyl compounds to give β-hydroxy-esters .
Application 4: Synthesis of Imidazole Derivatives
- Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is also known as 1, 3-diazole. Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could potentially be used in the synthesis of imidazole derivatives .
Application 5: E2 Elimination
- Summary of Application: Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate could potentially be used in E2 elimination reactions. E2 elimination is a type of organic reaction where an alkyl halide or alcohol loses a small substituent from an adjacent carbon to form a double bond .
- Methods of Application: In an E2 elimination reaction, a base abstracts a proton from the β-carbon, the C-H and C-X bonds break, and a π bond is formed .
Application 6: Synthesis of Thiazolium Salts
属性
IUPAC Name |
ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O2/c1-2-15-10(14)9(11)6-3-4-7(12)8(13)5-6/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJFMJXQSOSNLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507901 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-2-(3,4-dichlorophenyl)acetate | |
CAS RN |
41204-08-4 | |
| Record name | Ethyl bromo(3,4-dichlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Dibenzo[b,d]furan-2-ylboronic acid](/img/structure/B1590063.png)
